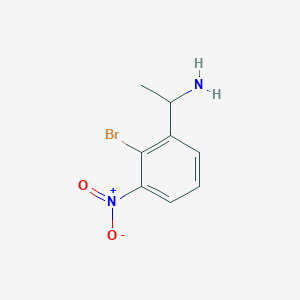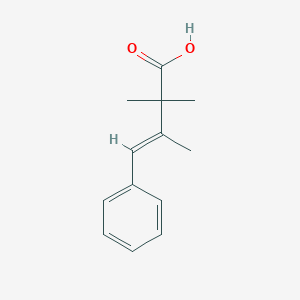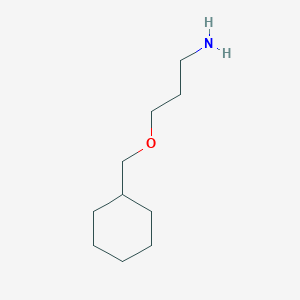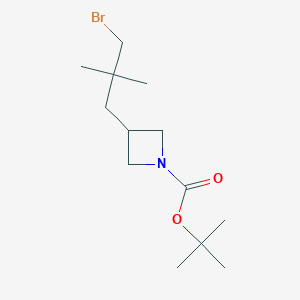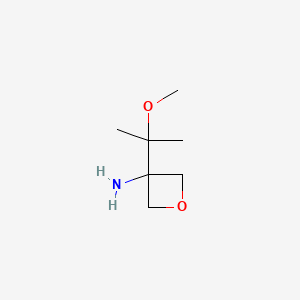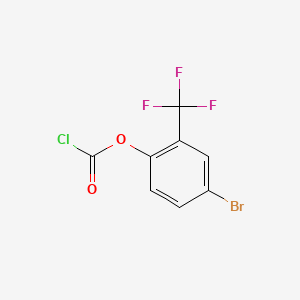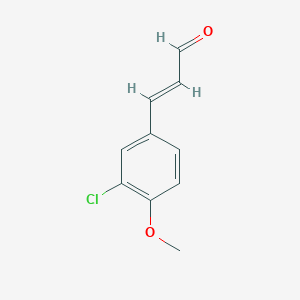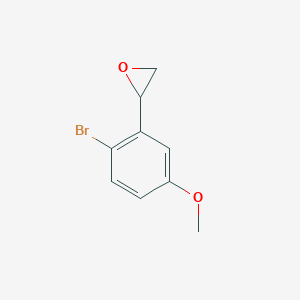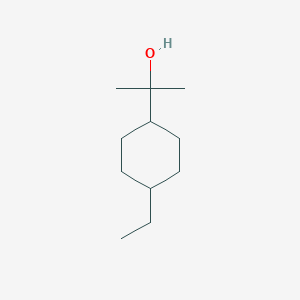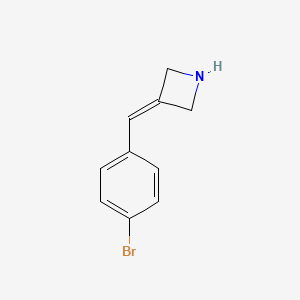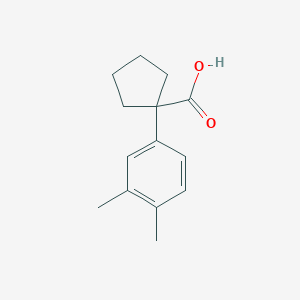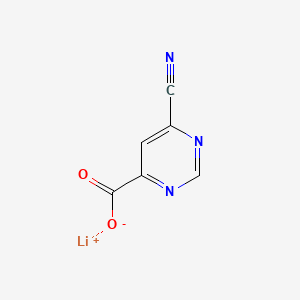
Lithium(1+)6-cyanopyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)6-cyanopyrimidine-4-carboxylate is a chemical compound with the molecular formula C6H2LiN3O2 It is a lithium salt of 6-cyanopyrimidine-4-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)6-cyanopyrimidine-4-carboxylate typically involves the reaction of 6-cyanopyrimidine-4-carboxylic acid with a lithium-containing reagent. One common method is to dissolve 6-cyanopyrimidine-4-carboxylic acid in a suitable solvent, such as ethanol or water, and then add lithium hydroxide or lithium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or evaporation of the solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can improve the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)6-cyanopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium(1+)6-cyanopyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium(1+)6-cyanopyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or modulating signaling pathways within cells. For example, it could inhibit enzymes involved in the synthesis of nucleotides or interfere with cellular signaling pathways that regulate cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)2-cyanopyrimidine-4-carboxylate
- Lithium(1+)4-cyanopyrimidine-5-carboxylate
Uniqueness
Lithium(1+)6-cyanopyrimidine-4-carboxylate is unique due to its specific structure and the position of the cyano and carboxylate groups on the pyrimidine ring. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C6H2LiN3O2 |
|---|---|
Molecular Weight |
155.1 g/mol |
IUPAC Name |
lithium;6-cyanopyrimidine-4-carboxylate |
InChI |
InChI=1S/C6H3N3O2.Li/c7-2-4-1-5(6(10)11)9-3-8-4;/h1,3H,(H,10,11);/q;+1/p-1 |
InChI Key |
LDTCEXQNPRTVBC-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=CN=C1C(=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


